molecular formula C24H24N2O4 B11178547 N,N'-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide CAS No. 83390-09-4

N,N'-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide

Cat. No.: B11178547
CAS No.: 83390-09-4
M. Wt: 404.5 g/mol
InChI Key: YGTXATDXQCPBRC-UHFFFAOYSA-N
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Description

N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide: is an organic compound with the molecular formula C24H24N2O4 It is known for its unique structure, which includes two ethoxyphenyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-ethoxyaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-ethoxyaniline to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

  • N,N’-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide
  • N,N’-bis(2-chlorophenyl)benzene-1,3-dicarboxamide
  • N,N’-bis(2-fluorophenyl)benzene-1,3-dicarboxamide

Comparison: N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its methoxy, chloro, and fluoro analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

CAS No.

83390-09-4

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

1-N,3-N-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H24N2O4/c1-3-29-21-14-7-5-12-19(21)25-23(27)17-10-9-11-18(16-17)24(28)26-20-13-6-8-15-22(20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

YGTXATDXQCPBRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3OCC

Origin of Product

United States

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